(1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine

Lipophilicity LogP Membrane permeability

(1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine (CAS 1060806-24-7) is a C10H14N2 cyclopropylamine building block featuring a 2-methylpyridin-3-yl substituent at the cyclopropyl 1-position. With a molecular weight of 162.23 g/mol and a topological polar surface area (TPSA) of 38.91 Ų, it belongs to the (pyridyl)cyclopropylmethylamine class that has been investigated as conformationally restricted analogs of nicotine for central nicotinic acetylcholine receptor (nAChR) ligand discovery.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 1060806-24-7
Cat. No. B12638306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine
CAS1060806-24-7
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2(CC2)CN
InChIInChI=1S/C10H14N2/c1-8-9(3-2-6-12-8)10(7-11)4-5-10/h2-3,6H,4-5,7,11H2,1H3
InChIKeyAZCUEMOZWQYSGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine (CAS 1060806-24-7) for Nicotinic Ligand R&D


(1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine (CAS 1060806-24-7) is a C10H14N2 cyclopropylamine building block featuring a 2-methylpyridin-3-yl substituent at the cyclopropyl 1-position . With a molecular weight of 162.23 g/mol and a topological polar surface area (TPSA) of 38.91 Ų, it belongs to the (pyridyl)cyclopropylmethylamine class that has been investigated as conformationally restricted analogs of nicotine for central nicotinic acetylcholine receptor (nAChR) ligand discovery [1]. The 2-methyl group on the pyridine ring and the cyclopropane-constrained aminomethyl side chain introduce steric and electronic properties distinct from unsubstituted or differently substituted analogs, making this specific scaffold relevant for structure-activity relationship (SAR) exploration at nAChR subtypes including α4β2 and α3β4 [1][2].

Why (1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine Cannot Be Casually Replaced by In-Class Analogs


Although multiple (pyridyl)cyclopropylmethylamine building blocks share the C9–C10H12–14N2 core, substitution pattern profoundly alters experimental lipophilicity (logP differences >0.5 units), ionization behavior (LogD at pH 7.4), and molecular recognition at nAChR subtypes [1][2]. The presence of the 2-methyl group on the pyridine ring and the cyclopropane ring at the 1-position of the methanamine linker creates a sterically and electronically differentiated pharmacophore that cannot be reproduced by unsubstituted pyridin-3-yl analogs, 4-pyridyl regioisomers, or open-chain aminomethylpyridines [1][3]. Interchanging these building blocks without verification risks introducing uncontrolled variations in ligand potency, subtype selectivity, and physicochemical properties—undermining SAR continuity and experimental reproducibility [2][3].

Quantitative Differentiation Evidence: (1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine vs. Closest Analogs


Increased Lipophilicity vs. Unsubstituted Pyridin-3-yl Analog Drives Membrane Permeability Potential

The target compound exhibits a calculated logP of 0.58, approximately 0.23 log units higher than the unsubstituted pyridin-3-yl comparator cyclopropyl(pyridin-3-yl)methanamine (CAS 535925-69-0, logP = 0.35) and substantially higher than the 4-pyridyl regioisomer [1][2]. This increased lipophilicity is attributable to the 2-methyl substituent on the pyridine ring and predicts improved passive membrane permeation—a critical parameter for CNS-targeted nicotinic ligand programs where brain penetration is required [1].

Lipophilicity LogP Membrane permeability CNS drug design

Enhanced Conformational Restraint vs. Open-Chain (2-Methylpyridin-3-yl)methanamine

The target compound contains 2 rotatable bonds, identical to the cyclopropyl-containing comparator cyclopropyl(pyridin-3-yl)methanamine, but critically fewer than the open-chain (2-methylpyridin-3-yl)methanamine (CAS 58539-64-3), which has only 1 rotatable bond yet lacks the cyclopropane conformational lock entirely [1]. The cyclopropane ring pre-organizes the amine-bearing side chain into a restricted conformational space, reducing the entropic penalty upon receptor binding—a design principle validated in the nicotinic ligand field where cyclopropane-constrained analogs demonstrated micromolar affinity at central nAChRs while flexible counterparts were inactive [2].

Conformational restriction Rotatable bonds Entropic penalty nAChR SAR

Regioisomeric Differentiation: 2-Methyl-3-pyridyl vs. 6-Methyl-2-pyridyl Substitution Alters Predicted logP and TPSA

Comparison of the target 2-methylpyridin-3-yl compound with its regioisomer [1-(6-methylpyridin-2-yl)cyclopropyl]methanamine (CAS 1060806-20-3) reveals a substantial lipophilicity difference: the target logP is 0.58 versus 2.08 for the 6-methyl-2-pyridyl regioisomer [1]. Both share identical TPSA (38.91 Ų), but the ~1.5 log unit difference predicts markedly different pharmacokinetic behavior, with the 2-pyridyl regioisomer being significantly more lipophilic and potentially exhibiting higher non-specific protein binding . In nicotinic ligand SAR, the position of the pyridyl nitrogen relative to the ammonium center is a critical determinant of subtype selectivity between α4β2 and α3β4 nAChRs [2].

Regioisomer Positional isomer LogP comparison TPSA nAChR subtype selectivity

Supplier-Reported Purity Benchmarking: ≥98% vs. Typical 95% for Closest Analogs

The target compound is commercially available at a catalog purity of 98% from Alchem Pharmtech (Cat. No. Y-03060), compared to the most commonly listed purity of 95% for the unsubstituted comparator cyclopropyl(pyridin-3-yl)methanamine (CAS 535925-69-0) across multiple suppliers including AKSci, CymitQuimica, ChemScene, and Leyan . A 3% absolute purity difference, while modest, is meaningful in parallel synthesis or fragment-based screening where impurities at the 5% level can generate false positives or confound dose-response analyses .

Purity Quality control Reproducibility Procurement specification

Ionization-State Differentiation: 2-Methyl Substitution Shifts LogD at Physiologic pH

The target compound exhibits a computed LogD (pH 7.4) of -1.40, indicating predominant ionization at physiological pH, consistent with a primary amine (pKa ~9–10) partially offset by the lipophilic 2-methylpyridyl-cyclopropyl scaffold [1]. In contrast, the comparator (2-methylpyridin-3-yl)methanamine (CAS 58539-64-3) has a reported ACD/LogD (pH 5.5) of -2.78, reflecting greater hydrophilicity in the ionized state due to the absence of the cyclopropane ring . The ~1.4 log unit difference at comparable pH ranges suggests that the cyclopropane-containing target compound retains higher effective lipophilicity when ionized—a property associated with improved CNS penetration in the context of the CNS MPO (Multiparameter Optimization) scoring framework [1].

LogD Ionization pH-dependent lipophilicity CNS multiparameter optimization

Pharmacophore Differentiation: Cyclopropylmethylamine Scaffold with Pyridyl 2-Methyl Group Offers Distinct nAChR Subtype Recognition Potential

The (pyridyl)cyclopropylmethylamine scaffold class has been established as conformationally restricted nicotine analogs; Guandalini et al. (2002) demonstrated that within a series of 3- and 4-pyridyl derivatives, only the quaternary methiodide forms exhibited measurable affinity (micromolar range) at central nAChRs in rat cerebral cortex membranes [1]. While direct binding data for the specific 2-methyl-3-pyridyl target compound is not publicly available, the 2-methyl substituent introduces steric bulk ortho to the pyridyl nitrogen—a position known to influence α4β2 vs. α3β4 subtype selectivity in related cyclopropylpyridine ether series, where subtle substitution changes yielded >100-fold selectivity windows [2]. This compound thus represents a rationally differentiated pharmacophore for exploring subtype-selective nAChR ligand space not accessible with the simpler 3-pyridyl or 4-pyridyl analogs characterized in the primary literature [1][2].

Nicotinic receptor α4β2 α3β4 Pharmacophore Conformational analog

Optimal Application Scenarios for (1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine Based on Quantitative Differentiation Evidence


CNS nAChR Subtype-Selective Ligand Optimization (α4β2 vs. α3β4)

This compound is optimally deployed as a core building block in medicinal chemistry programs targeting α4β2-selective nAChR partial agonists or antagonists for psychiatric and neurological indications. The 2-methyl-3-pyridyl substitution pattern, combined with cyclopropane conformational constraint, maps onto pharmacophore elements associated with α4β2/α3β4 selectivity as demonstrated in related cyclopropylpyridine ether series where >100-fold selectivity was achieved [1]. The compound's logP of 0.58 and LogD (pH 7.4) of -1.40 fall within CNS drug-like space, supporting its use in central nervous system-targeted candidate optimization [2].

Conformational Restriction SAR for Nicotinic Pharmacophore Mapping

The target compound is valuable for systematic SAR studies comparing the effect of cyclopropane versus open-chain linkers on nAChR binding. As established by Guandalini et al. (2002), cyclopropane-constrained (pyridyl)cyclopropylmethylamines function as rigid nicotine analogs, with methiodide quaternization required for measurable affinity [3]. The 2-methyl substituent adds an additional SAR dimension: researchers can compare this compound directly with cyclopropyl(pyridin-3-yl)methanamine (logP 0.35, no 2-methyl) to isolate the contribution of the methyl group to receptor recognition and physicochemical properties [2][3].

Fragment-Based or DNA-Encoded Library (DEL) Synthesis Requiring High-Purity Amine Building Blocks

With a catalog purity specification of 98%, this compound meets the stringent purity requirements for fragment-based screening and DNA-encoded library (DEL) construction where amine impurities can interfere with on-DNA chemistry yields or generate false-positive screening hits . The primary amine handle enables robust conjugation via amide bond formation, reductive amination, or urea linkage, while the sp3-rich cyclopropane ring enhances three-dimensionality—a desirable feature in fragment and DEL library design to improve hit diversity and drug-like properties .

Physicochemical Property Benchmarking for CNS MPO Model Validation

The availability of computed logP (0.58), LogD (pH 7.4: -1.40), TPSA (38.91 Ų), and rotatable bond count (2) for this compound [2], alongside comparable data for multiple closely related analogs, makes this compound–comparator set useful for validating in silico CNS MPO (Multiparameter Optimization) models [1]. The ~1.5 log unit difference between the 2-methyl-3-pyridyl and 6-methyl-2-pyridyl regioisomers provides a particularly instructive case for testing computational predictions against experimental permeability or brain-to-plasma ratio measurements .

Quote Request

Request a Quote for (1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.